

In-depth Technical Guide: 3-(2-formylphenyl)benzoic acid

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Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for **3-(2-formylphenyl)benzoic acid**. The content herein is intended to support research and development activities by consolidating key data on its chemical identity and properties.

Chemical Identity and Properties

3-(2-formylphenyl)benzoic acid is a biphenyl derivative characterized by the presence of both a carboxylic acid and a formyl (aldehyde) functional group. Its chemical structure makes it a potentially valuable building block in organic synthesis and medicinal chemistry.

Table 1: Chemical and Physical Properties of **3-(2-formylphenyl)benzoic acid**

Property	Value	Source(s)
CAS Number	205871-52-9	[1]
Molecular Formula	C ₁₄ H ₁₀ O ₃	[1] [2]
Molecular Weight	226.2 g/mol	[1]
Purity	≥98%	[1]
Storage Conditions	Room Temperature	[1] [2]
Physical Properties	Data not available	
(Melting Point, Boiling Point, Solubility)		

A thorough search of available scientific literature and chemical databases did not yield specific quantitative data for the melting point, boiling point, or solubility of **3-(2-formylphenyl)benzoic acid**. While data for its isomers, such as 3-formylbenzoic acid and 3-(4-formylphenyl)benzoic acid, are available, this information is not directly transferable.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **3-(2-formylphenyl)benzoic acid** are not readily available in the public domain. General synthetic strategies for biaryl carboxylic acids often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between a suitably protected formyl-substituted boronic acid or organozinc reagent and a halobenzoic acid ester, followed by deprotection and hydrolysis. However, a specific, validated protocol for this compound has not been identified in the surveyed literature.

Biological Activity and Signaling Pathways

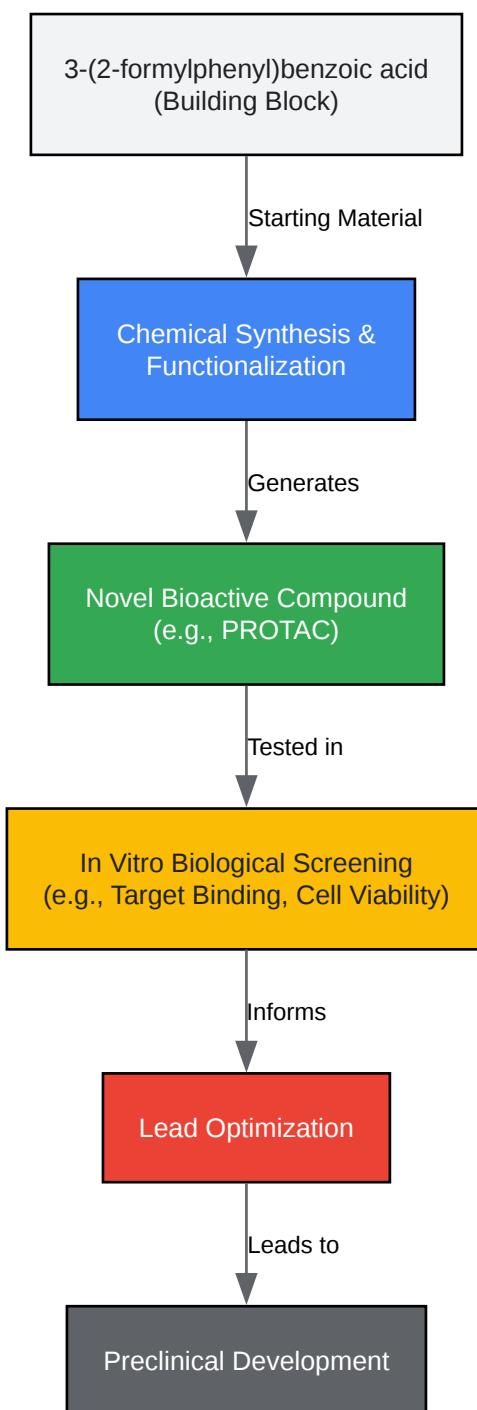
There is currently no specific information available in the scientific literature regarding the biological activity of **3-(2-formylphenyl)benzoic acid** or its involvement in any signaling pathways. While benzoic acid and its derivatives are a broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties, the specific effects of the 2-formylphenyl substitution at the 3-position of the benzoic acid ring have not been reported.

The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests it may be intended for use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific target proteins.[\[1\]](#)

Logical Relationships in Drug Discovery

The potential utility of **3-(2-formylphenyl)benzoic acid** in drug discovery, particularly in the development of protein degraders, can be conceptualized as a logical workflow. The diagram below illustrates the general steps involved in utilizing such a chemical building block.

Conceptual Workflow for a Chemical Building Block

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Caption: Conceptual workflow for utilizing a chemical building block in drug discovery.

Conclusion

3-(2-formylphenyl)benzoic acid is a commercially available chemical intermediate with a well-defined chemical structure. However, there is a significant lack of publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activities. Its designation as a protein degrader building block suggests a potential application in the synthesis of targeted protein degradation therapeutics. Further research is required to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Researchers interested in this molecule will likely need to perform their own characterization and synthesis optimization based on general principles of organic chemistry.

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